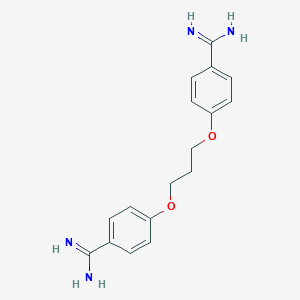
Bisfenol A bis(2-hidroxipropil) éter
Descripción general
Descripción
Bisphenol A bis(2-hydroxypropyl) ether is a chemical compound with the molecular formula C21H28O4 and a molecular weight of 344.44 g/mol . It is a derivative of bisphenol A, where two hydroxypropyl groups are attached to the bisphenol A core structure. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Bisphenol A bis(2-hydroxypropyl) ether is widely used in scientific research due to its versatile nature. Some of its applications include:
Polymer Synthesis: It is used as a monomer in the synthesis of various polymers, including polyurethanes and polyesters.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug delivery systems.
Analytical Chemistry: The compound is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Mecanismo De Acción
Target of Action
Bisphenol A bis(2-hydroxypropyl) ether, also known as Dianol 33, is a polymer that is widely used in industrial applications It is known to interact with various materials and substances in its applications, such as in the synthesis of polyurethane and polyester .
Mode of Action
It is known that it exhibits good heat resistance, chemical stability, and electrical insulation . It is often used as a lubricant, dispersant, and anti-stick agent due to its excellent lubrication and viscosity reduction properties .
Biochemical Pathways
It is known that it is used in the synthesis of high molecular weight materials such as polyurethane and polyester . This suggests that it may interact with and affect the chemical reactions involved in these synthesis processes.
Pharmacokinetics
It is known that it is insoluble in water but soluble in many organic solvents . This suggests that its bioavailability may be influenced by the presence of certain solvents.
Result of Action
It is known to be used in the synthesis of polyurethane and polyester, suggesting that it may contribute to the formation of these materials .
Action Environment
The action, efficacy, and stability of Dianol 33 can be influenced by environmental factors. For instance, it exhibits good heat resistance, suggesting that it can maintain its functionality in high-temperature environments . Additionally, it is insoluble in water but soluble in many organic solvents, indicating that its action can be influenced by the presence of certain solvents .
Análisis Bioquímico
Cellular Effects
Related compounds like Bisphenol A (BPA) have been shown to influence immune cell development and may cause disease later in life . BPA exposure has been linked to insulin resistance and disruption of pancreatic beta cell function .
Molecular Mechanism
It’s synthesized using epichlorohydrin and Bisphenol A as raw materials, through an epoxidation reaction to generate epoxidized Bisphenol A, which then reacts with propylene glycol to produce Bisphenol A bis(2-hydroxypropyl) ether .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Bisphenol A bis(2-hydroxypropyl) ether in animal models. Related compounds like BPA have been associated with an increased risk of type 2 diabetes mellitus in humans .
Metabolic Pathways
Related compounds like BPA have been shown to interfere with endogenous hormone functions .
Métodos De Preparación
Bisphenol A bis(2-hydroxypropyl) ether is typically synthesized through the reaction of bisphenol A with propylene oxide . The process involves the following steps:
Epoxidation: Bisphenol A is reacted with epichlorohydrin to form bisphenol A diglycidyl ether.
Hydrolysis: The diglycidyl ether is then hydrolyzed to form bisphenol A bis(2-hydroxypropyl) ether.
Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Bisphenol A bis(2-hydroxypropyl) ether undergoes various chemical reactions, including:
Comparación Con Compuestos Similares
Bisphenol A bis(2-hydroxypropyl) ether can be compared with other similar compounds, such as:
Bisphenol A diglycidyl ether (BADGE): Used as a precursor in the production of epoxy resins.
Bisphenol F diglycidyl ether (BFDGE): Another epoxy resin precursor with similar applications.
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: Used in the synthesis of specialized polymers and materials.
Bisphenol A bis(2-hydroxypropyl) ether is unique due to its specific chemical structure, which imparts distinct properties such as high thermal stability and chemical resistance, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23/h5-12,15-16,22-23H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUUNYUUEFHIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051592 | |
| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [MSDSonline] | |
| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3957 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
116-37-0, 37353-75-6 | |
| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dianol 33 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-isopropylidenebis(p-phenyleneoxy)dipropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Isopropylidenediphenol, propoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLIDENEDIPHENOXYPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5K2510L3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BISPHENOL A BIS(2-HYDROXYPROPYL) ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bisphenol A bis(2-hydroxypropyl) ether in the synthesis of polyurethane elastomers?
A1: Bisphenol A bis(2-hydroxypropyl) ether, also referred to as Dianol-33 in the research paper [], acts as a chain extender in the synthesis of polyurethane elastomers. Instead of creating long polymer chains with only polyols and diisocyanates, the addition of Dianol-33 allows for the control of the chain length and ultimately influences the final properties of the polyurethane elastomer.
Q2: How does the choice of Dianol-33 as a chain extender impact the properties of the resulting polyurethane elastomers?
A2: While the provided research abstract [] doesn't delve into specific property changes due to Dianol-33, it highlights that the research investigates these changes. Generally, chain extenders like Dianol-33 impact the elastomer's hardness, flexibility, glass transition temperature, and mechanical strength. Further investigation into the full research article would reveal the specific impacts observed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)





![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)




